molecular formula C15H10BrNO4S B2666839 2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide CAS No. 876534-90-6

2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2666839
CAS No.: 876534-90-6
M. Wt: 380.21
InChI Key: QGGXPMOHKWJHLZ-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a saccharin derivative characterized by a benzothiazole core modified with a 1,1-dioxide group and a substituted phenacyl moiety. The 4-bromophenyl ketone group at the 2-position distinguishes it from simpler saccharin derivatives (e.g., sodium saccharin, C₇H₄NNaO₃S) . This compound is synthesized via nucleophilic substitution between sodium saccharin and halogenated phenacyl bromides (e.g., 4-bromophenacyl bromide) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4S/c16-11-7-5-10(6-8-11)13(18)9-17-15(19)12-3-1-2-4-14(12)22(17,20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGXPMOHKWJHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-mercaptobenzothiazole.

    Formation of Intermediate: 4-bromobenzaldehyde reacts with 2-mercaptobenzothiazole in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the sulfone group, resulting in the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent quality and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The benzothiazole ring can be further oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of substituted benzothiazole derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in various fields:

Antiviral Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including the target compound, in inhibiting viral infections. For instance, derivatives have shown efficacy against dengue virus proteases, suggesting that modifications to the benzothiazole structure can enhance antiviral properties. The mechanism often involves binding to the active site of viral enzymes, thereby inhibiting their function and preventing viral replication .

Anticancer Properties

Benzothiazole compounds have been investigated for their anticancer effects. They are known to induce apoptosis in cancer cells through various pathways, including the disruption of mitochondrial function and activation of caspases. Specific studies have demonstrated that compounds similar to 2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide can inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against a range of pathogens. Research indicates that benzothiazole derivatives can exhibit significant antibacterial and antifungal activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Antiviral Efficacy Against Dengue Virus

A study focused on synthesizing N-substituted benzothiazole derivatives showed promising results against dengue virus serotype-2 protease. The synthesized compounds were tested for their ability to inhibit viral replication in cell cultures. The results indicated that certain derivatives could suppress DENV replication effectively with IC₅₀ values in the micromolar range . This highlights the potential for developing new antiviral therapies based on this compound class.

Case Study 2: Anticancer Activity

In a study examining the anticancer potential of benzothiazole derivatives, researchers found that specific modifications led to enhanced cytotoxicity against breast cancer cells. The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways, demonstrating its potential as a lead compound for further development in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
C16AntiviralInhibits viral protease
BIT DerivativesAnticancerInduces apoptosis
Benzothiazole SaltsAntimicrobialDisrupts cell membranes

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Pathway Modulation: It may modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-bromophenyl substituent in the target compound contrasts with derivatives bearing other aryl/alkyl groups. Key comparisons include:

Compound Name Substituent (R) Melting Point (°C) Crystallographic Features Key References
2-[2-(4-Bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide 4-BrC₆H₄ N/A Not reported; analogous structures show benzothiazole-phenyl dihedral angles ~67–74°
2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 3-ClC₆H₄ 173–175 Benzothiazole-phenyl dihedral angle: 74.43°; planar benzothiazole core (max deviation: 0.038 Å)
2-[2-(3-Methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 3-MeOC₆H₄ N/A Dihedral angle: 67.85°; methoxy group tilted at 14.3° relative to phenyl ring
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide 4-ClC₆H₄ N/A Commercial availability suggests stability; used in anti-HIV drug research
  • Electronic Effects : Bromine’s strong electron-withdrawing nature may enhance electrophilic reactivity compared to chlorine or methoxy groups. This could influence binding in biological targets (e.g., enzyme inhibition) .
  • Crystal Packing : Derivatives with halogen substituents (Cl, Br) exhibit tighter molecular packing due to halogen bonding, whereas methoxy groups introduce steric hindrance and reduce planarity .

Biological Activity

The compound 2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a member of the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H15BrN2O2S
  • Molecular Weight : 483.4 g/mol
  • IUPAC Name : N-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties. The specific compound under review exhibits potential activities that include:

  • Antimicrobial Activity : Studies indicate that benzothiazole derivatives can inhibit the growth of various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Certain compounds within this category have demonstrated the ability to reduce inflammation in various models.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could potentially modulate receptor activity related to pain and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, providing insights into their therapeutic potential:

  • Antiviral Activity Against Dengue Virus :
    • A study demonstrated that certain benzothiazole derivatives could suppress dengue virus replication in vitro. The compounds showed IC50 values in the micromolar range against the virus's NS2B/NS3 protease .
  • Anticancer Activity :
    • Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to the one under review were tested against various cancer cell lines, showing significant cytotoxicity .
  • Anti-inflammatory Effects :
    • In a model of acute inflammation, benzothiazole derivatives exhibited a reduction in inflammatory markers and improved outcomes in animal models .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityMechanism
2-(4-chlorophenyl)benzothiazol-3(2H)-oneAntiviralNS2B/NS3 protease inhibition
1,3-benzothiazole derivativesAnticancerInduction of apoptosis
Thiazole-based compoundsAntimicrobialCell wall synthesis inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) and 4-bromophenacyl bromide in anhydrous dimethylformamide (DMF). The reaction is stirred for 3–4 hours under inert conditions, followed by quenching with ice-water. The precipitate is filtered, washed with cold ethanol, and recrystallized from chloroform-methanol (3:1) to obtain single crystals for X-ray diffraction .

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at low temperatures (e.g., 173 K) using Mo-Kα radiation. The structure is solved via direct methods (SHELXS) and refined with SHELXL. Key features include:

  • A near-planar benzothiazole ring system (max. deviation <0.04 Å).
  • A dihedral angle (~74°–77°) between the benzothiazole and 4-bromophenyl rings.
  • Weak C–H⋯O hydrogen bonds forming supramolecular motifs (e.g., R₂²(10) or R₂²(16) rings) .

Q. What spectroscopic techniques are used to confirm the compound’s purity and identity?

  • Methodological Answer :

  • ¹H NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm) and methylene groups (δ 3.5–4.5 ppm).
  • FT-IR : Stretches for C=O (~1668 cm⁻¹), S=O (~1164, 1335 cm⁻¹), and C–Br (~600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., cyclooxygenase-2 or HIV-1 protease). Pharmacophore modeling identifies critical functional groups (e.g., sulfonyl and ketone moieties). QSAR studies correlate structural features (e.g., dihedral angles, substituent electronegativity) with activity .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected hydrogen-bonding patterns?

  • Methodological Answer :

  • Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., Bernstein’s R₂²(n) notation) to distinguish intentional vs. accidental interactions .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping reflections.
  • Validation Tools : Check geometric outliers (e.g., C–H⋯O angles <120°) with PLATON .

Q. How does substituting the bromophenyl group (e.g., Cl, OCH₃) affect synthetic yield and bioactivity?

  • Methodological Answer :

  • Yield Analysis : Electron-withdrawing groups (e.g., –Br, –Cl) reduce steric hindrance, improving yields (70–77% vs. 96% for –CH₃ groups) .
  • Bioactivity Trends : Bromine’s hydrophobicity enhances membrane permeability, while methoxy groups improve solubility but reduce COX-2 inhibition .

Q. What are the challenges in refining high-resolution X-ray data for this compound?

  • Methodological Answer :

  • Disorder Modeling : Split atoms (e.g., bromine) using PART/SUMP instructions in SHELXL.
  • Absorption Correction : Apply multi-scan methods (e.g., SADABS) for heavy atoms.
  • Hydrogen Placement : Locate H atoms via difference Fourier maps and constrain with riding models (Uiso = 1.2Ueq(C)) .

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